molecular formula C23H23N3O4S B5020614 2-[(methylsulfonyl)amino]-N-(2-{[(2-phenylethyl)amino]carbonyl}phenyl)benzamide

2-[(methylsulfonyl)amino]-N-(2-{[(2-phenylethyl)amino]carbonyl}phenyl)benzamide

Katalognummer B5020614
Molekulargewicht: 437.5 g/mol
InChI-Schlüssel: YPTZMKAFLWTKSC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(methylsulfonyl)amino]-N-(2-{[(2-phenylethyl)amino]carbonyl}phenyl)benzamide, also known as MSAB, is a novel small molecule inhibitor that has shown promising results in various scientific research studies. This molecule is a potent and selective inhibitor of protein arginine methyltransferase 5 (PRMT5), an enzyme that plays a crucial role in regulating gene expression and cellular processes.

Wirkmechanismus

2-[(methylsulfonyl)amino]-N-(2-{[(2-phenylethyl)amino]carbonyl}phenyl)benzamide selectively inhibits PRMT5, an enzyme that catalyzes the methylation of arginine residues on histones and other proteins. This methylation plays a critical role in regulating gene expression and cellular processes. By inhibiting PRMT5, this compound leads to the suppression of oncogenic pathways and the activation of tumor-suppressive pathways. Moreover, this compound has been shown to modulate the immune response by regulating the differentiation and function of T cells. The inhibition of PRMT5 by this compound also leads to the inhibition of viral replication by disrupting the methylation of viral proteins.
Biochemical and Physiological Effects:
This compound has been shown to have significant biochemical and physiological effects in various scientific research studies. In cancer cells, this compound leads to the suppression of oncogenic pathways, such as the Wnt/β-catenin pathway, and the activation of tumor-suppressive pathways, such as the p53 pathway. In addition, this compound has been shown to modulate the immune response by regulating the differentiation and function of T cells. Moreover, this compound has been demonstrated to inhibit the replication of several viruses, including HIV, influenza, and herpes simplex virus, making it a potential antiviral agent.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of 2-[(methylsulfonyl)amino]-N-(2-{[(2-phenylethyl)amino]carbonyl}phenyl)benzamide is its selectivity for PRMT5, which makes it a potent and specific inhibitor of this enzyme. Moreover, this compound has been shown to have good pharmacokinetic properties, such as high solubility and stability. However, one of the main limitations of this compound is its low oral bioavailability, which limits its application in vivo. Moreover, this compound has been shown to have cytotoxic effects at high concentrations, which may limit its therapeutic application.

Zukünftige Richtungen

There are several future directions for the research and development of 2-[(methylsulfonyl)amino]-N-(2-{[(2-phenylethyl)amino]carbonyl}phenyl)benzamide. One of the main directions is the optimization of its pharmacokinetic properties, such as improving its oral bioavailability and reducing its toxicity. Moreover, the combination of this compound with other therapeutic agents, such as chemotherapy or immunotherapy, may enhance its efficacy and reduce its side effects. Furthermore, the identification of biomarkers that predict the response to this compound may improve patient selection and treatment outcomes. Finally, the development of this compound derivatives with improved selectivity and potency may expand its therapeutic application.

Synthesemethoden

The synthesis of 2-[(methylsulfonyl)amino]-N-(2-{[(2-phenylethyl)amino]carbonyl}phenyl)benzamide involves a series of chemical reactions starting from commercially available starting materials. The detailed synthesis route is beyond the scope of this paper, but it has been described in several research articles. The final product is obtained as a white solid with high purity and yield.

Wissenschaftliche Forschungsanwendungen

2-[(methylsulfonyl)amino]-N-(2-{[(2-phenylethyl)amino]carbonyl}phenyl)benzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and viral infections. The inhibition of PRMT5 by this compound leads to the suppression of oncogenic pathways and the activation of tumor-suppressive pathways, making it a promising candidate for cancer therapy. In addition, this compound has been shown to modulate the immune response by regulating the differentiation and function of T cells, making it a potential therapeutic agent for autoimmune disorders. Moreover, this compound has been demonstrated to inhibit the replication of several viruses, including HIV, influenza, and herpes simplex virus, making it a potential antiviral agent.

Eigenschaften

IUPAC Name

2-[[2-(methanesulfonamido)benzoyl]amino]-N-(2-phenylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O4S/c1-31(29,30)26-21-14-8-6-12-19(21)23(28)25-20-13-7-5-11-18(20)22(27)24-16-15-17-9-3-2-4-10-17/h2-14,26H,15-16H2,1H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPTZMKAFLWTKSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=CC=C1C(=O)NC2=CC=CC=C2C(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.